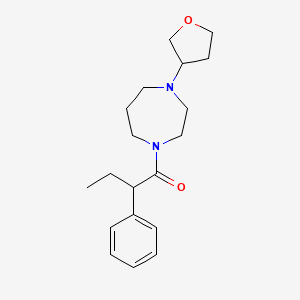

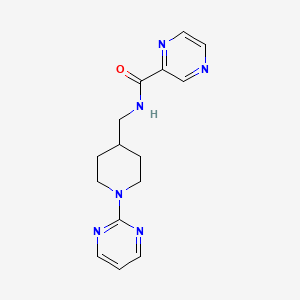

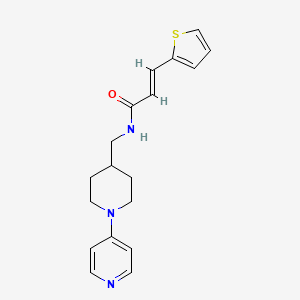

2-Phenyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Phenyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one” is a complex organic molecule. It contains several functional groups including a phenyl group, a tetrahydrofuran ring, a diazepane ring, and a butanone group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrofuran and diazepane rings would introduce elements of three-dimensionality into the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the butanone group could undergo reactions typical of ketones, such as nucleophilic addition. The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group could influence its solubility in different solvents .Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Compounds structurally related to "2-Phenyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one" are often explored for their synthesis methods and reactivity. For example, derivatives of tetrahydrofuran and diazepines are synthesized through various chemical reactions, offering insights into the construction of complex molecules. One study describes a convenient synthesis of quinoxalines from 3-diazenylbut-2-enes, highlighting a method for creating aromatic compounds in both liquid and solid phases (Attanasi et al., 2001). Another example includes the synthesis of fragrant diazahomoadamantan-9-ones, demonstrating the versatility of diazepine derivatives in creating odorant molecules (Kuznetsov et al., 2015).

Pharmacological Applications

Research on compounds with diazepine rings often explores their pharmacological potential. For instance, the synthesis and in vitro antiproliferative activity of certain phenyl-diazepinylidene ethanones against human cancer cell lines reveal their potential as anticancer agents (Liszkiewicz, 2002). Moreover, compounds like SYA013, a sigma-2 receptor ligand, and its analogs have been evaluated for their anticancer activity, demonstrating significant inhibition of various cancer cell lines (Asong et al., 2019).

Material Science and Catalysis

In material science, the structural elements found in compounds similar to the query are used in the synthesis of novel materials. For example, bis(tetrazol-5-yl)diazenes have been synthesized and characterized for their potential applications in materials chemistry, showcasing the diverse functionality of diazene derivatives (Serebryanskaya et al., 2010). Additionally, complexes involving diazepine rings, such as porphyrazines with annulated diazepine rings, are investigated for their solvent-dependent spectral properties, indicating their potential in photonic and electronic devices (Tarakanov et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-2-18(16-7-4-3-5-8-16)19(22)21-11-6-10-20(12-13-21)17-9-14-23-15-17/h3-5,7-8,17-18H,2,6,9-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHTZSQEZHWJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

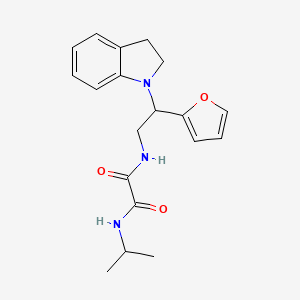

![2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2879928.png)

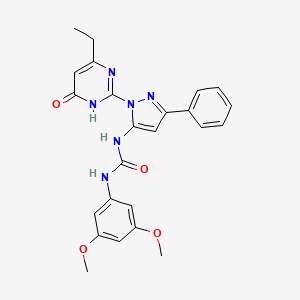

![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)

![benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2879945.png)

![8-(2,5-Dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2879948.png)